molecular formula C15H12N2OS B11854576 2-(p-Tolylthio)quinazolin-4(3H)-one CAS No. 6956-59-8

2-(p-Tolylthio)quinazolin-4(3H)-one

Cat. No.: B11854576
CAS No.: 6956-59-8
M. Wt: 268.3 g/mol
InChI Key: GBDNJHRXTWVKQB-UHFFFAOYSA-N
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Description

2-(p-Tolylthio)quinazolin-4(3H)-one is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications. The presence of the p-tolylthio group in this compound may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolylthio)quinazolin-4(3H)-one typically involves the reaction of quinazolinone derivatives with p-tolylthiol. Common synthetic routes may include:

    Nucleophilic substitution: Reacting 4-chloroquinazoline with p-tolylthiol in the presence of a base.

    Cyclization reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolylthio)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The p-tolylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the quinazolinone ring or the p-tolylthio group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Reduced quinazolinones: From reduction reactions.

    Substituted derivatives: From substitution reactions.

Scientific Research Applications

2-(p-Tolylthio)quinazolin-4(3H)-one may have applications in various fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(p-Tolylthio)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinones can interact with enzymes, receptors, or DNA, leading to various biological effects. The p-tolylthio group may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4(3H)-one: Lacks the p-tolylthio group but shares the quinazolinone core.

    2-(p-Methoxyphenyl)quinazolin-4(3H)-one: Contains a p-methoxyphenyl group instead of p-tolylthio.

    4(3H)-Quinazolinone: The parent compound without any substituents.

Uniqueness

The presence of the p-tolylthio group in 2-(p-Tolylthio)quinazolin-4(3H)-one may confer unique chemical reactivity and biological activity compared to its analogs. This could result in different pharmacokinetic properties, binding affinities, or therapeutic potentials.

Properties

CAS No.

6956-59-8

Molecular Formula

C15H12N2OS

Molecular Weight

268.3 g/mol

IUPAC Name

2-(4-methylphenyl)sulfanyl-3H-quinazolin-4-one

InChI

InChI=1S/C15H12N2OS/c1-10-6-8-11(9-7-10)19-15-16-13-5-3-2-4-12(13)14(18)17-15/h2-9H,1H3,(H,16,17,18)

InChI Key

GBDNJHRXTWVKQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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